molecular formula C9H12N4O4 B15364478 (1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone CAS No. 299930-71-5

(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone

Cat. No.: B15364478
CAS No.: 299930-71-5
M. Wt: 240.22 g/mol
InChI Key: MNZUIYYQLLXFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This particular compound features a nitro group at the 4-position and a morpholinylmethanone moiety, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone typically involves the following steps:

  • Nitration: The starting material, 1-methyl-1H-pyrazol-3-ylmethanone, undergoes nitration to introduce the nitro group at the 4-position.

  • Morpholine Reaction: The nitro-substituted pyrazole is then reacted with morpholine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different biological activities.

  • Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Amides, esters, thioethers.

Scientific Research Applications

(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The nitro group is known to interact with biological macromolecules, leading to various biological responses. The exact mechanism may vary depending on the specific application and target organism.

Comparison with Similar Compounds

(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: is compared with other similar compounds, such as:

  • 1-Methyl-1H-pyrazol-4-ylmethanone: Lacks the nitro group, resulting in different chemical properties and biological activities.

  • 4-Nitro-1H-pyrazol-3-ylmethanone: Similar structure but different substitution pattern, leading to distinct reactivity and applications.

Properties

CAS No.

299930-71-5

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

(1-methyl-4-nitropyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H12N4O4/c1-11-6-7(13(15)16)8(10-11)9(14)12-2-4-17-5-3-12/h6H,2-5H2,1H3

InChI Key

MNZUIYYQLLXFHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.